molecular formula C8H18N2 B1294669 N-Cyclohexyl-1,2-ethanediamine CAS No. 5700-53-8

N-Cyclohexyl-1,2-ethanediamine

Cat. No. B1294669
CAS RN: 5700-53-8
M. Wt: 142.24 g/mol
InChI Key: FCZQPWVILDWRBN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,2-ethanediamine, also known by its chemical formula C<sub>10</sub>H<sub>22</sub>N<sub>2</sub> , is a diamine compound . It consists of a cyclohexyl group attached to the ethanediamine backbone . This compound finds applications in various fields due to its unique properties.



Synthesis Analysis

The synthesis of N-Cyclohexyl-1,2-ethanediamine involves the reaction between cyclohexylamine and ethylenediamine . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Researchers have explored different synthetic routes and optimized reaction conditions to achieve high yields.



Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-1,2-ethanediamine reveals a linear backbone with two amino groups. The cyclohexyl group introduces steric hindrance, affecting the compound’s reactivity and solubility. The N-C bond provides stability, while the ethanediamine backbone imparts flexibility.



Chemical Reactions Analysis

N-Cyclohexyl-1,2-ethanediamine participates in various chemical reactions:



  • Complexation : It forms complexes with metal ions, making it useful in coordination chemistry.

  • Alkylation : The amino groups can undergo alkylation reactions, leading to functionalized derivatives.

  • Reductive Amination : By reacting with aldehydes or ketones, it forms secondary and tertiary amines.



Physical And Chemical Properties Analysis


  • Melting Point : N-Cyclohexyl-1,2-ethanediamine typically melts around 60-70°C .

  • Solubility : It is soluble in water and common organic solvents.

  • Stability : The compound is stable under normal conditions.


Safety And Hazards


  • Irritant : N-Cyclohexyl-1,2-ethanediamine may cause skin and eye irritation.

  • Handling Precautions : Proper protective equipment (gloves, goggles) is essential.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers continue to explore N-Cyclohexyl-1,2-ethanediamine’s potential:



  • Biomedical Applications : Investigate its role in drug delivery or metal-based therapeutics.

  • Materials Science : Develop novel materials using its coordination properties.


properties

IUPAC Name

N'-cyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQPWVILDWRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205611
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-1,2-ethanediamine

CAS RN

5700-53-8
Record name N-Cyclohexyl-1,2-ethanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 850 cc glass liner for a rotating autoclave was charged 12.25 g (0.125 mole) cyclohexanone, 3.7 g of a catalyst consisting of 0.3 weight percent platinum (sulfided) on alpha alumina, and an 80 weight percent solution of ethylenediamine in de-ionized water (37.5 g (0.63 mole) ethylenediamine and 9.37 g (0.52 mole) water). An exotherm was generated immediately associated with the formation of Schiff bases from the reaction of cyclohexanone and ethylenediamine. The liner was placed into a rotating autoclave, purged with nitrogen, charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen, and then the autoclave was rotated at approximately 30 rpm for 6-8 hours at 160°-180° C. The cooled liner was vented, flushed with nitrogen to avoid catalyst ignition, and the cooled product mixture was removed to afford a clear to pale yellow viscous liquid containing some solids which were principally N,N'-dicylohexyl ethylenediamine (DICEDA). The product mixture was filtered through diatomaceous earth to remove catalyst and DICEDA, and the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA. The liner and filter cake were rinsed with methanol and subsequent removal of volatile material at 80° C. afforded product which was principally DICEDA. Removal of volatiles at 80° C. at 30 inches vacuum afforded 15 grams CEDA. Conversion of cyclohexanone amounted to 99+% with a 95% yield of CEDA and 5% DICEDA.
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12.25 g
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3.7 g
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glass
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850 mL
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37.5 g
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0.63 mol
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0.52 mol
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Schiff bases
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Synthesis routes and methods II

Procedure details

In this example the ratio of ethylenediamine:cyclohexanone, the reaction temperature, and the H2 :feed ratio were varied using as a catalyst 0.3 weight percent platinum (sulfided) on gamma-alumina in a non-aqueous environment. Samples were taken every 6 hours to afford the results in Table 1.
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Synthesis routes and methods III

Procedure details

Cyclohexanone (50 g) and ethylene diamine (60 g) were mixed in ethanol (50 ml) at room temperature and allowed to stand for one hour. Meanwhile Adams catalyst (1 g) in ethanol (20 ml) was pre-reduced on a Parr apparatus at 60 p.s.i. under hydrogen for one hour. The imine solution was added to the hydrogenation flask and reduced at 60 p.s.i. for 18 hours. The catalyst was removed by filtration and the ethanol removed under vacuum. N-Cyclohexyl ethylene diamine was obtained on distillation of the crude product collecting the fraction boiling between 110°-120° C. at 20 ram.
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50 g
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60 g
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50 mL
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imine
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1 g
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20 mL
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Synthesis routes and methods IV

Procedure details

To a solution of cyclohexanone (6.260 g, 63.8 mmol), ethylenediamine (42.640 mL, 637.8 mmol), acetic acid (36.515 mL, 637.8 mmol), and 4 {acute over (Å)} molecular sieves (25 g) in anhydrous methanol (250 mL) was added sodium cyanoborohydride (8.017 g, 127.6 mmol). The mixture was stirred for 48 hrs, filtered to remove the solids, and concentrated in vacuo. The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL) and extracted with methylene chloride (3×300 mL). The combined organic layers were washed with basic saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to give the crude product. The material was vacuum distilled to give the desired product as a clear liquid (4.1 g, 45%). 1H NMR (300 MHz, CDCl3) δ 2.80-2.76 (td, 2H, J=0.9, 6.0 Hz), 2.68-2.64 (td, 2H, J=0.9, 6.0 Hz), 2.43-2.34 (m, 1H), 1.89-1.83 (m, 2H), 1.74-1.70 (m, 2H), 1.62-1.57 (m, 1H), 1.32-0.98 (m, 8H).
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6.26 g
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42.64 mL
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36.515 mL
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8.017 g
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250 mL
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Yield
45%

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